N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide is a key intermediate in the synthesis of Macitentan []. Macitentan is classified as an endothelin receptor antagonist (ERA) [] and has been the subject of extensive research due to its potential therapeutic applications [, ]. This document specifically focuses on the intermediate, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, and its role in the synthetic pathway of Macitentan.
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide serves as a crucial building block in the multi-step synthesis of Macitentan. One reported method involves a substitution reaction between N-propylsulfamide and 5-(4-bromophenyl)-4,6-dichloropyrimidine in the presence of a metal alkoxide, typically in dimethyl sulfoxide []. This reaction yields the desired intermediate, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.
The primary chemical reaction involving N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide is its conversion to Macitentan. This transformation involves further modification of the molecule, typically through substitution reactions at the chlorine atom position with appropriate reagents [].
The primary application of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide is its use as a key intermediate in the synthesis of Macitentan []. Its successful synthesis is crucial for producing Macitentan, which has shown potential in treating conditions like pulmonary arterial hypertension [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: